1-(morpholin-4-yl)-1-phenylpropan-2-amine dihydrochloride
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Description
Safety and Hazards
The safety information for this compound indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .
Mechanism of Action
Target of Action
Related compounds have been found to interact withIntegrin alpha-L , a protein involved in cell adhesion and cell-surface mediated signaling .
Biochemical Pathways
Given its potential interaction with integrin alpha-l, it may influence pathways related tocell adhesion and cell-surface mediated signaling .
Pharmacokinetics
It is predicted to have high intestinal absorption and blood-brain barrier permeability . These properties could influence its bioavailability and distribution within the body.
Result of Action
Given its potential interaction with integrin alpha-l, it may influence cell adhesion and signaling processes .
Properties
IUPAC Name |
1-morpholin-4-yl-1-phenylpropan-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-11(14)13(12-5-3-2-4-6-12)15-7-9-16-10-8-15;;/h2-6,11,13H,7-10,14H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVHTYGBZNYDPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N2CCOCC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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